molecular formula C25H26N2O2 B12359312 4-(4-(Diethylamino)benzylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid

4-(4-(Diethylamino)benzylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid

Cat. No.: B12359312
M. Wt: 386.5 g/mol
InChI Key: QUWAQVNHTYTWFP-FBMGVBCBSA-N
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Description

4-(4-(Diethylamino)benzylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a complex organic compound known for its diverse applications in various scientific fields. This compound features a unique structure that combines a benzylidene group with a tetrahydroacridine core, making it a subject of interest in both synthetic chemistry and applied research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Diethylamino)benzylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid typically involves a multi-step process. One common method starts with the condensation of 4-(diethylamino)benzaldehyde with 1,2,3,4-tetrahydroacridine-9-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Catalysts such as silver nanoparticles supported on oxides like Al₂O₃, CeO₂, and MgO have been used to enhance the yield and selectivity of the reaction . These catalysts facilitate the condensation reaction, leading to higher yields and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Diethylamino)benzylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-(4-(Diethylamino)benzylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to participate in electron transfer reactions, which can influence cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-(Diethylamino)benzylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid is unique due to its combination of a benzylidene group with a tetrahydroacridine core. This structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

Molecular Formula

C25H26N2O2

Molecular Weight

386.5 g/mol

IUPAC Name

(4E)-4-[[4-(diethylamino)phenyl]methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid

InChI

InChI=1S/C25H26N2O2/c1-3-27(4-2)19-14-12-17(13-15-19)16-18-8-7-10-21-23(25(28)29)20-9-5-6-11-22(20)26-24(18)21/h5-6,9,11-16H,3-4,7-8,10H2,1-2H3,(H,28,29)/b18-16+

InChI Key

QUWAQVNHTYTWFP-FBMGVBCBSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/2\CCCC3=C(C4=CC=CC=C4N=C23)C(=O)O

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2CCCC3=C(C4=CC=CC=C4N=C23)C(=O)O

Origin of Product

United States

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